gp100(17-25) -

gp100(17-25)

Catalog Number: EVT-244050
CAS Number:
Molecular Formula: C38H70N10O11
Molecular Weight: 843.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

Gp100(17-25) is a peptide derived from the glycoprotein gp100, which is primarily expressed in melanocytes and melanoma cells. This peptide is recognized by cytotoxic T lymphocytes and plays a significant role in the immune response against melanoma. The specific sequence of gp100(17-25) is crucial for its interaction with major histocompatibility complex class I molecules, facilitating the activation of T cells that target melanoma cells.

Source

Gp100 is encoded by the PMEL gene, which produces a protein associated with melanin synthesis. The peptide gp100(17-25) is a fragment of this protein and has been extensively studied for its potential use in cancer immunotherapy, particularly in melanoma treatment. It has been identified as an epitope that elicits strong immune responses in patients with melanoma, making it a candidate for therapeutic vaccines .

Classification

Gp100(17-25) belongs to the class of tumor-associated antigens (TAAs), specifically categorized as a melanoma-associated antigen. It is recognized by T cells, particularly CD8+ T cells, which are critical for the immune system's ability to target and destroy cancer cells. The peptide is classified under antigenic peptides used in vaccine development and immunotherapy applications .

Synthesis Analysis

Methods

The synthesis of gp100(17-25) typically employs solid-phase peptide synthesis techniques, specifically using F-moc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain while ensuring high purity and yield. The synthesized peptides are often purified using high-performance liquid chromatography (HPLC) to achieve purities greater than 90% .

Technical Details

During synthesis, the peptide is assembled on a solid support, where each amino acid is added one at a time. After completion, the peptide is cleaved from the resin and purified. Quality assurance measures include mass spectrometry analysis to confirm molecular weight and identity . The final product is lyophilized to enhance stability and facilitate storage.

Molecular Structure Analysis

Structure

Gp100(17-25) has a specific amino acid sequence that allows it to bind effectively to major histocompatibility complex class I molecules. The structure consists of nine amino acids, which provide the necessary conformation for T cell receptor recognition.

Data

Chemical Reactions Analysis

Reactions

Gp100(17-25) undergoes several biochemical interactions, primarily involving binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is crucial for T cell activation.

Technical Details

Upon binding to major histocompatibility complex class I molecules, gp100(17-25) is presented on the surface of these cells, allowing recognition by CD8+ T cells. This process involves conformational changes in both the peptide and the major histocompatibility complex molecule, facilitating T cell receptor engagement and subsequent activation of cytotoxic responses against melanoma cells .

Mechanism of Action

Process

The mechanism of action for gp100(17-25) involves its presentation by major histocompatibility complex class I molecules to CD8+ T cells. Once recognized, these T cells become activated and proliferate, leading to an immune response that targets and destroys melanoma cells expressing gp100.

Data

Research indicates that immunization with gp100-derived peptides can lead to significant activation of cytotoxic T lymphocytes capable of recognizing and killing melanoma cells in vitro and in vivo . This process underscores the potential of gp100(17-25) as an effective component in cancer vaccines.

Physical and Chemical Properties Analysis

Physical Properties

Gp100(17-25) is typically presented as a lyophilized powder that can be reconstituted in sterile solutions for experimental use. Its stability can be affected by factors such as temperature and pH.

Chemical Properties

The chemical properties include solubility in aqueous solutions, stability under physiological conditions, and reactivity with various biological molecules. Peptide stability studies have shown that gp100(17-25) maintains its integrity when stored under appropriate conditions (e.g., at -20°C) .

Applications

Scientific Uses

Gp100(17-25) has significant applications in cancer immunotherapy research. It is utilized in vaccine development aimed at inducing robust immune responses against melanoma. Clinical trials have demonstrated its efficacy in stimulating cytotoxic T lymphocyte responses in patients with melanoma . Furthermore, it serves as a model antigen for studying T cell responses and developing novel immunotherapeutic strategies against various cancers.

Immunological Basis of gp100(17-25) as a Tumor-Associated Antigen

Role of Melanocyte Differentiation Antigens in Immune Surveillance

Glycoprotein 100 (gp100), also designated PMEL17 or SILV, is an integral melanosomal matrix protein governing melanosome maturation and melanin synthesis. As a melanocyte differentiation antigen (MDA), it exhibits highly restricted expression patterns: constitutive in normal melanocytes and retinal pigment epithelium, while overexpressed in >70% of primary and metastatic melanomas [4] [8] [10]. This lineage-specificity positions gp100 as an ideal target for tumor immunosurveillance, enabling the immune system to discriminate malignant from healthy tissues outside the melanocytic lineage. However, its expression in normal melanocytes imposes immunological tolerance barriers that limit spontaneous anti-tumor responses [1] [7].

The gp100(17-25) epitope (ALLAVGATK) is one of several immunogenic peptides processed endogenously from the gp100 protein. Its discovery emerged from cDNA library screening with tumor-infiltrating lymphocytes (TILs) derived from HLA-A3.1-positive melanoma patients, confirming its natural processing and presentation on melanoma cells [3] [9]. Unlike cancer-testis antigens, MDAs like gp100 are not truly tumor-exclusive, necessitating mechanisms to overcome central and peripheral tolerance for effective anti-tumor immunity.

MHC Class I-Restricted Presentation of gp100(17-25) Peptide

The gp100(17-25) peptide binds HLA-A*03:01 (HLA-A3), an MHC class I molecule expressed in 20-25% of Caucasian populations. Structural studies confirm that the peptide occupies the HLA-A3 binding groove with anchor residues at positions 2 (Leu) and 9 (Lys) [3] [9]. This presentation enables recognition by CD8+ cytotoxic T lymphocytes (CTLs) primed against the epitope.

  • Immunogenicity Across Populations: In HLA-A3.1-positive melanoma patients, gp100(17-25) demonstrates significant immunogenicity. Studies detected high frequencies of epitope-specific T cells in peripheral blood lymphocytes (PBLs) of disease-free patients, with rapid in vitro expansion (1–2 restimulations) confirming pre-existing memory responses [3]. However, immunogenicity varies among patients, with successful in vitro CTL generation in only ~16% of advanced melanoma cases [3] [9].
  • Comparative Immunogenicity: Among gp100 epitopes, gp100(17-25) elicits responses comparable to HLA-A2-restricted counterparts (e.g., gp100(209–217)), though HLA-A3 prevalence limits its broader applicability [7] [9].

Table 1: Immunogenic gp100 Epitopes and MHC Restriction

EpitopeAmino Acid SequenceMHC RestrictionImmunogenicity in Melanoma
gp100(17–25)ALLAVGATKHLA-A3High in pre-sensitized patients
gp100(209–217)IMDQVPFSVHLA-A2Enhanced by heteroclitic analog
gp100(280–288)YLEPGPVTAHLA-A2Moderate; improved with anchor modification
gp100(154–162)KTWGQYWQVHLA-A2Low spontaneous reactivity

Sources: [1] [3] [2]

T Cell Receptor Recognition and Autoreactivity Thresholds

T cell recognition of gp100(17-25) is governed by TCR-pHLA affinity and structural complementarity. Biochemical analyses reveal that gp100-reactive TCRs exhibit affinities ranging from 1–50 μM, which is 10-fold lower than pathogen-specific TCRs but typical for self-antigens [2] [6]. This weak affinity creates a critical barrier to breaking tolerance.

Key determinants of TCR engagement identified for gp100 epitopes include:

  • Peptide Residue Criticality: In HLA-A2-restricted gp100(280–288) (YLEPGPVTA), Glu³ forms hydrogen bonds with TCR complementarity-determining regions (CDRs). Alanine substitution at this position (YLAPGPVTA) induces a conformational "molecular switch" in adjacent residues, abrogating TCR binding despite preserved MHC anchoring [2].
  • Functional Avidity vs. Cytokine Polarization: Transgenic TCRs specific for gp100(280–288) exhibit divergent cytokine profiles despite similar IFN-γ secretion. The SILv44 TCR induces robust IL-17A production—linked to superior in vivo tumor control—despite lower peptide-MHC affinity than higher-affinity TCRs like T4H2 [6]. This highlights that TCR functional efficacy extends beyond binding affinity.

Table 2: TCR Binding Parameters for gp100 Epitopes

TCR CloneEpitopeKD (μM)Dominant CytokineIn Vivo Tumor Control
SILv44gp100(280–288)25.3IL-17AHigh
T4H2gp100(280–288)8.7IFN-γModerate
R6C12gp100(280–288)49.1IFN-γLow

Source: [6]

Central vs. Peripheral Tolerance Mechanisms in gp100-Specific T Cell Responses

Tolerance to gp100 epitopes involves layered mechanisms that delete or anergize self-reactive T cells:

  • Central Tolerance: Mediated by thymic deletion of high-avidity T cells. gp100 is expressed by medullary thymic epithelial cells (mTECs), leading to negative selection of T cells with strong reactivity to unmodified epitopes like mgp100(25–33) (mouse homolog) [1]. This explains the absence of spontaneous responses to native gp100 in murine models unless tolerance is circumvented.
  • Peripheral Tolerance: Escaped low-avidity T cells face additional barriers:
  • Anergy/Deletion: Encountering gp100 on normal melanocytes without costimulation induces anergy. In HLA-A3+ patients, tumor-invaded lymph node T cells (TALs) exhibit lower gp100(17-25) affinity and reduced tumor recognition than PBL-derived T cells, suggesting tumor-induced dysfunction [3].
  • Ignorance: Poorly immunogenic epitopes like gp100(17-25) may not reach activation thresholds in lymphoid organs.

Xenoimmunization to Overcome Tolerance: Immunizing C57BL/6 mice with human gp100(25–33) (KVPRNQDWL)—differing from mouse gp100(25–33) (EGSRNQDWL) at three N-terminal residues—induces CD8+ T cells cross-reactive with murine B16 melanoma. The human peptide exhibits 100-fold higher MHC binding affinity and 1000-fold greater T cell activation capacity, enabling autoreactive responses [1]. This principle underpins heteroclitic peptide vaccines designed to break tolerance to self-antigens.

Molecular Basis of TCR-pHLA Interactions Involving gp100(17-25)

Properties

Product Name

gp100(17-25)

Molecular Formula

C38H70N10O11

Molecular Weight

843.02

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.